Fipronil

Catalog No.
S528015
CAS No.
120068-37-3
M.F
C12H4Cl2F6N4OS
M. Wt
437.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fipronil

CAS Number

120068-37-3

Product Name

Fipronil

IUPAC Name

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile

Molecular Formula

C12H4Cl2F6N4OS

Molecular Weight

437.1 g/mol

InChI

InChI=1S/C12H4Cl2F6N4OS/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)26(25)12(18,19)20/h1-2H,22H2

InChI Key

ZOCSXAVNDGMNBV-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)C(F)(F)F)N)Cl)C(F)(F)F

Solubility

4.35e-06 M
In water, 1.9 mg/L (pH 5), 2.4 mg/L (pH 9), 1.9 mg/L (distilled), all at 20 °C
In water, 2 mg/L
In organic solvents (g/L at 20 °C): acetone 545.9, dichloromethane 22.3, hexane 0.028, toluene 3.0
In acetone, >50%; corn oil >10,000 mg/L
Solubility in water: very poo

Synonyms

5-amino-1-(2,6-dichloro-alpha,alpha,alpha-trifluoro-p-tolyl)-4-trifluoromethylsulfinylpyrazole-3-carbonitile, fipronil

Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)C(F)(F)F)N)Cl)C(F)(F)F

Description

The exact mass of the compound Fipronil is 435.9387 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.35e-06 min water, 1.9 mg/l (ph 5), 2.4 mg/l (ph 9), 1.9 mg/l (distilled), all at 20 °cin water, 2 mg/lin organic solvents (g/l at 20 °c): acetone 545.9, dichloromethane 22.3, hexane 0.028, toluene 3.0in acetone, >50%; corn oil >10,000 mg/lsolubility in water: very poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758960. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of primary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Avermectins, Eprinomectin, combinations, Antiparasitic products, insecticides and repellents -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.
  • Compound: Fipronil (IUPAC name: (RS)-5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4- (trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile).
  • Origin: Although fipronil can be synthesized in a lab, it was originally derived from the bacterium Streptomyces rochei [].
  • Significance: Fipronil's broad-spectrum insecticidal properties and effectiveness against resistant pests made it a significant advancement in pest control research. However, recent safety concerns have limited its use in some applications.

Molecular Structure Analysis

Fipronil possesses a unique structure with several key features []:

  • Central Pyrazole Ring: This five-membered heterocyclic ring forms the core of the molecule and contributes to its insecticidal activity.
  • Halogenated Phenyl Group: The presence of chlorine and fluorine atoms on the phenyl ring enhances the molecule's stability and lipophilicity (affinity for fats).
  • Trifluoromethyl Sulfinyl Group: This group is crucial for fipronil's interaction with insect neuroreceptors.
  • Amino Group: This group contributes to the overall polarity of the molecule and may influence its absorption and distribution in insects.

The specific arrangement of these functional groups allows fipronil to interact with insect neuroreceptors with high selectivity compared to mammals [].


Chemical Reactions Analysis

Fipronil undergoes slow degradation in sunlight but remains stable under normal temperatures for extended periods.


Physical And Chemical Properties Analysis

  • Melting Point: 200.5 °C.
  • Boiling Point: Not reported (decomposes before boiling).
  • Solubility: Very low in water, highly soluble in organic solvents like acetone and corn oil [].
  • Stability: Stable at room temperature for one year, degrades slightly in sunlight, and loses stability in the presence of metal ions.

Fipronil acts as a neurotoxin by blocking the chloride channels of the Gamma-aminobutyric acid (GABA) receptor in insects []. GABA is an inhibitory neurotransmitter, and its receptor plays a crucial role in regulating nerve impulses. By blocking chloride channels, fipronil disrupts the normal functioning of the nervous system, leading to hyperexcitation and ultimately death of the insect [].

  • Toxicity: Studies suggest low mammalian toxicity compared to insects. However, long-term exposure can potentially cause thyroid issues and developmental problems.
  • Environmental Impact: Fipronil's persistence in the environment and potential for accumulation in the food chain raise concerns about its impact on non-target organisms.

Mode of Action

  • Fipronil disrupts the central nervous system of insects by interfering with the neurotransmitter gamma-aminobutyric acid (GABA). This disrupts normal nerve impulses, leading to paralysis and death of the insect .

Efficacy against Target Pests

  • Research has investigated fipronil's effectiveness against a wide range of insect pests, including ants, fleas, ticks, termites, and crop pests like beetles and leafhoppers Source: Identifying global trends and gaps in research on pesticide fipronil: a scientometric review - PubMed: ).

Environmental Fate

  • Scientists are studying how fipronil breaks down in the environment, including soil and water. This research helps assess its persistence and potential impact on non-target organisms .

Toxicity to Non-Target Organisms

  • Research is ongoing to determine the effects of fipronil on beneficial insects, such as bees and dragonflies, as well as other wildlife Source: Fipronil application on rice paddy fields reduces densities of common skimmer and scarlet skimmer | Scientific Reports - Nature Research: .

Detection Methods

  • Scientists are developing and improving methods to detect fipronil residues in food, water, and the environment. This is crucial for monitoring its use and potential contamination Source: Identifying global trends and gaps in research on pesticide fipronil: a scientometric review - PubMed: ).

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

WHITE POWDER.

Color/Form

White solid

XLogP3

4.5

Exact Mass

435.9387

Density

1.477-1.626 at 20 °C

LogP

4.0 (LogP)
log Kow = 4.0
4

Appearance

White crystalline solid

Melting Point

200.5 °C
200-201 °C
201 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H372 *: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Fipronil is used as an insecticide. An overview is available from the National Pesticide Information Center, a consumer pesticide web site produced in cooperation between Oregon State University and the U.S. Environmental Protection Agency, at http://npic.orst.edu/ingred/nnn.html(1).

Drug Indication

For cats with, or at risk from mixed infestations by cestodes, nematodes and ectoparasites. The veterinary medicinal product is exclusively indicated when all three groups are targeted at the same time.EctoparasitesTreatment and prevention of infestations by fleas (Ctenocephalides felis). Elimination of fleas within 24 hours. One treatment prevents further infestations for at least one month.Prevention of environmental flea contamination by inhibiting the development of flea immature stages (eggs, larvae and pupae) for over a month.The product can be used as part of a treatment strategy for the control of flea allergy dermatitis (FAD).Treatment and prevention of infestations by ticks (Ixodes ricinus). Elimination of ticks within 48 hours. One treatment prevents further infestations for up to 3 weeks.Treatment of notoedric mange (Notoedres cati).CestodesTreatment of infestations with tapeworms (Dipylidium caninum, Taenia taeniaeformis, Echinococcus multilocularis, Joyeuxiella pasqualei (adult), and Joyeuxiella fuhrmanni (adult)).NematodesTreatment of infestations with gastrointestinal nematodes (L3, L4 larvae and adults of Toxocara cati, adults of Toxascaris leonina, L4 larvae and adults of Ancylostoma tubaeforme and Ancylostoma ceylanicum, and adults of Ancylostoma brazilienze).Treatment of infestations with feline lungworms (L3 larvae, L4 larvae and adults of Aelurostrongylus abstrusus, L4 larvae and adults of Troglostrongylus brevior).Treatment of infestations with vesical worms (Capillaria plica).Prevention of heartworm disease (Dirofilaria immitis larvae) for one month.
Treatment and prevention of infestations in dogs by ticks (Ixodes ricinus, Dermacentor reticulatus, Rhipicephalus sanguineus, Ixodes scapularis, Dermacentor variabilis, Haemaphysalis elliptica, Haemaphysalis longicornis, Amblyomma americanum and Amblyomma maculatum) and fleas (Ctenocephalides felis and Ctenocephalides canis). Treatment of infestations by chewing lice (Trichodectes canis). Prevention of environmental flea contamination by inhibiting the development of all flea immature stages. The product can be used as part of a treatment strategy for the control of flea-allergy dermatitis. Elimination of fleas and ticks within 24 hours. One treatment prevents further infestations for five weeks by ticks and for up to five weeks by fleas.The treatment indirectly reduces the risk of transmission of tick-borne diseases (canine babesiosis, monocytic ehrlichiosis, granulocytic anaplasmosis and borreliosis) from infected ticks for four weeks.

Therapeutic Uses

VET: Ectoparasiticide.
VET: Fipronil is a broad-spectrum pesticide with activity against fleas, ticks, mites, and lice.

MeSH Pharmacological Classification

Insecticides

ATC Code

QP54AA54
QP53AX65

Mechanism of Action

Fipronil is a second-generation phenilpirazol insecticide that is used in agriculture and veterinary medicine for protection against fleas, ticks, ants, cockroaches and other pests. The insecticide blocks the chloride channels associated with the gamma-amino butyric acid (GABA) receptors in mammals and the chloride channels associated with the GABA and glutamate (Glu) receptors in insects.
GABA-gated chloride channel antagonists.
MicroRNAs (miRNAs), which are a class of small noncoding RNAs, can modulate the expression of many protein-coding genes when an organism is exposed to an environmental chemical. We previously demonstrated that miR-155 was significantly downregulated in adult zebrafish (Danio rerio) in response to fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl) phenyl]-4-[(trifluoromethyl) sulphinyl]-1H-pyrazole-3-carbonitrile) exposure. However, the regulation of this miRNA's predicted target gene cyb561d2, which is a member of the cytochrome b561 (cyt b561) family involved in electron transfer, cell defence, and chemical stress, has not been experimentally validated to date. In this study, we evaluated the effects of fipronil on miR-155 and cyb561d2 in zebrafish. The expression of miR-155 was downregulated, whereas cyb561d2 was upregulated in both mRNA and protein level in a dose-dependent manner upon stimulation of fipronil. The dual luciferase report assay demonstrated that miR-155 interacted with cyb561d2 3'-untranslated regions (3'-UTR). The expression of cyb561d2 was reduced in both mRNA and protein levels when ZF4 cells were transfected with an miR-155 mimic, whereas its expression levels of both mRNA and protein were increased when endogenous miR-155 was inhibited by transfection with an miR-155 inhibitor. The results improved our understanding of molecular mechanism of toxicity upon fipronil exposure, and presents miR-155 as a potential novel toxicological biomarker for chemical exposure.
Fipronil is the first phenylpyrazole insecticide widely used in controlling pests, including pyrethroid, organophosphate and carbamate insecticides. It is generally accepted that fipronil elicits neurotoxicity via interactions with GABA and glutamate receptors, although alternative mechanisms have recently been proposed. This study evaluates the genotoxicity of fipronil and its likely mode of action in Drosophila S2 cells, as an in vitro model. Fipronil administrated the concentration- and time-dependent S2 cell proliferation. Intracellular biochemical assays showed that fipronil-induced S2 cell apoptosis coincided with a decrease in the mitochondrial membrane potential and an increase reactive oxygen species generation, a significant decrease of Bcl-2 and DIAP1, and a marked augmentation of Cyt c and caspase-3. Because caspase-3 is the major executioner caspase downstream of caspase-9 in Drosophila, enzyme activity assays were used to determine the activities of caspase-3 and caspase-9. Our results indicated that fipronil effectively induced apoptosis in Drosophila S2 cells through caspase-dependent mitochondrial pathways.
... To elucidate the mechanism of fipronil interaction with the mammalian /gamma-aminobutyric acid/ GABA system, whole-cell patch-clamp experiments were performed using rat dorsal root ganglion neurons in primary culture. Fipronil suppressed the GABA-induced whole-cell currents reversibly in both closed and activated states. The IC(50) values and Hill coefficients for fipronil block of the GABA(A) receptor were estimated to be 1.66 +/- 0.18 uM and 1.23 +/- 0.14 for the closed receptor, respectively, and 1.61 +/- 0.14 uM and 0.96 +/- 0.06 for the activated receptor, respectively. The association rate and dissociation rate constants of fipronil effect were estimated to be 673 +/- 220/M/s and 0.018 +/- 0.0035/s for the closed GABA(A) receptor, respectively, and 6600 +/- 380/M/s and 0.11 +/- 0.0054/s for the activated GABA(A) receptor, respectively. Thus, both the association and dissociation rate constants of fipronil for the activated GABA(A) receptor are approx 10 times as large as those for the closed receptor. Experiments with coapplication of fipronil and picrotoxinin indicated that they did not compete for the same binding site to block the receptor. It is concluded that although fipronil binds to the GABA(A) receptor without activation, channel opening facilitates fipronil binding to and unbinding from the receptor.
Fipronil is a phenylpyrazole insecticide known to elicit neurotoxicity via an interaction with ionotropic receptors, namely GABA and glutamate receptors. Recently, /the authors/ showed that fipronil and other phenylpyrazole compounds trigger cell death in Caco-2 cells. In this study, the mode of action and the type of cell death induced by fipronil in SH-SY5Y human neuroblastoma cells /were investigated/. Flow cytometric and western blot analyses demonstrated that fipronil induces cellular events belonging to the apoptosis process, such as mitochondrial potential collapse, cytochrome c release, caspase-3 activation, nuclear condensation and phosphatidylserine externalization. In addition, fipronil induces a rapid ATP depletion with concomitant activation of anaerobic glycolysis. This cellular response is characteristic of mitochondrial injury associated with a defect of the respiration process. Therefore, we also investigated the effect of fipronil on the oxygen consumption in isolated mitochondria. Interestingly, we show for the first time that fipronil is a strong uncoupler of oxidative phosphorylation at relative low concentrations. Thus in this study, /investigators/ report a new mode of action by which the insecticide fipronil could triggers apoptosis.
Docking studies predict that the insecticides, lindane and fipronil, block GABA(A) receptors by binding to 6' pore-lining residues. However, this has never been tested at any Cys-loop receptor. The neurotoxic effects of these insecticides are also thought to be mediated by GABA(A) receptors, although a recent morphological study suggested glycine receptors mediated fipronil toxicity in zebrafish. Here we investigated whether human alpha1, alpha1beta, alpha2 and alpha3 glycine receptors were sufficiently sensitive to block by either compound as to represent possible neurotoxicity targets. We also investigated the mechanisms by which lindane and fipronil inhibit alpha1 glycine receptors. Glycine receptors were recombinantly expressed in HEK293 cells and insecticide effects were studied using patch-clamp electrophysiology. Both compounds completely inhibited all tested glycine receptor subtypes with IC(50) values ranging from 0.2-2 uM, similar to their potencies at vertebrate GABA(A) receptors. Consistent with molecular docking predictions, both lindane and fipronil interacted with 6' threonine residues via hydrophobic interactions and hydrogen bonds. In contrast with predictions, /investigators/ found no evidence for lindane interacting at the 2' level. /The authors/ present evidence for fipronil binding in a non-blocking mode in the anaesthetic binding pocket, and for lindane as an excellent pharmacological tool for identifying the presence of beta subunits in alpha-beta heteromeric glycine receptors. This study implicates glycine receptors as novel vertebrate toxicity targets for fipronil and lindane. Furthermore, lindane interacted with pore-lining 6' threonine residues, whereas fipronil may have both pore and non-pore binding sites.

Vapor Pressure

2.78e-09 mmHg
2.78X10-9 mm Hg at 25 °C
Vapor pressure at 20 °C: negligible

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

120068-37-3

Associated Chemicals

Fipronil-desulfinyl; 205650-65-3

Wikipedia

Fipronil

Biological Half Life

0.62 Days
Female rabbits, rats and mice were dosed orally by gavage with M&B 46,030 (fipronil technical) (purity: 95.4% (based upon information provided under record no. 261658)) for 14 days. Two groups of rabbits received 0.4 or 1.2 mg/kg/day and two groups each of rats and mice were dosed with 0.4 or 4.0 mg/kg/day of the test material (study data for the rabbits is presented in record no. 261658). ... The predominant metabolite which was recovered was M&B 46136. ... For the rabbit, the study authors estimated the elimination half-lives for M&B 46136 to be 11 and 10 days for blood and fat, respectively. For the rodents, the values were 5 and 6 to 7 days, respectively. The brain half-lives ranged from 4 (mouse) to 9 days (rat) for the 3 species. The liver half-life values for the metabolite ranged between 3 and 5 days. The half-life in the thyroid of the rodents was 5 days. For the rabbit, the concentrations of M&B 46030 in the thyroid were too variable to calculate an elimination half-life.
Male and female CD rats were dosed orally by gavage with 4 or 40 mg/kg of Fipronil- (U-[(14)C] phenyl) (radiochemical purity > 99%). The specific activities of the dosing preparations were adjusted as required using unlabeled Fipronil (purity 99.4%). ... Elimination t1/2 estimates were 135 and 171 hours for 40 mg/kg males and females, compared to 183 and 245 hours for 4 mg/kg males and females.
Two female New Zealand white rabbits, 5 female Sprague-Dawley rats and 10 female CD1 mice were dosed orally with 5 mg/kg of M&B 46030- [phenyl-U-(14)C] (radiochemical purity: 98.7%, specific activity: 45.1 uCi/mg). The specific activity of the dosing preparations was adjusted to approximately 5.8 to 5.9 uCi/mg, using unlabeled M&B 46030 (purity: 99.3%). Urine and feces were collected up to 168 hours post-dose. Blood was drawn from each animal at specified intervals up to 168 hours post-dose. ... For the pharmacokinetic parameters, the Cmax values in the blood were 0.31, 0.64 and 0.58 ug/g for the rabbit, rat, and mouse, respectively. The tmax times were 12, 9 and 4 hours post-dose for the rabbit, rat, and mouse, respectively. The reported t1/2 times were 14, 3, and 3 days for the rabbit, rat and mouse, respectively.
Female rabbits, rats and mice were dosed orally by gavage with M&B 46,030 (fipronil technical) (purity: 95.4% (based upon information provided under record no. 261658)) for 14 days. Two groups of rabbits received 0.4 or 1.2 mg/kg/day and two groups each of rats and mice were dosed with 0.4 or 4.0 mg/kg/day of the test material (study data for the rabbits is presented in record no. 261658). ... For the rabbit, the study authors estimated the elimination half-lives for M&B 46136 to be 11 and 10 days for blood and fat, respectively. For the rodents, the values were 5 and 6 to 7 days, respectively. The brain half-lives ranged from 4 (mouse) to 9 days (rat) for the 3 species. The liver half-life values for the metabolite ranged between 3 and 5 days. The half-life in the thyroid of the rodents was 5 days. For the rabbit, the concentrations of M&B 46030 in the thyroid were too variable to calculate an elimination half-life.
Pharmacokinetic investigations showed that the whole-blood half-life at the single low dose was 149-200 hr in male and female rats /administered (14)C-fipronil (labelled uniformly at the phenyl ring; radiochemical purity, >97%)/... .

Use Classification

Agrochemicals -> Insecticides
Veterinary drugs -> Broadline -> EMA Drug Category
Avermectins, Eprinomectin, combinations, Antiparasitic products, insecticides and repellents -> Veterinary pharmacotherapeutic group
Veterinary drugs -> Certifect -> EMA Drug Category
Ectoparasiticides for topical use, incl. insecticides -> Veterinary pharmacotherapeutic group
Insecticides
Pesticides -> Insecticides -> Pyrazole insecticides -> Phenylpyrazole insecticides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Fipronil can be produced by treatment of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl) pyrazole with trifluoromethylsulfenyl chloride.
Preparation: I.G. Buntain et al., European Patent Office patent 295117 (1988 to May & Baker); L.R. Hatton et al., United States of America patent 5232940 (1993).

General Manufacturing Information

Registration Notes: Outside USA: Standak in Europe.
The WHO Recommended Classification of Pesticides by Hazard identifies fipronil (technical grade) as Class II: moderately hazardous; Main Use: insecticide.

Analytic Laboratory Methods

Method: USGS-NWQL O-1126-02; Procedure: gas chromatography-mass spectrometry; Analyte: fipronil; Matrix: water; Detection Limit: 0.003 ug/L.
A liquid chromatography tandem mass spectrometry (LC-MS/MS) based method is reported for simultaneous analysis of fipronil (plus its metabolites) and difenoconazole residues in okra. The sample preparation method involving extraction with ethyl acetate provided 80-107% recoveries for both the pesticides with precision RSD within 4-17% estimated at the limits of quantification (LOQ, fipronil= 1 ng/g), difenoconazole= 5 ng/g) and higher fortification levels. In field, both the pesticides dissipated with half-life of 2.5 days. The estimated pre-harvest intervals (PHI) for fipronil and difenoconazole were 15 and 19.5 days, and 4 and 6.5 days at single and double dose of field applications, respectively. Decontamination of incurred residues by washing and different cooking treatments was quite efficient in minimizing the residue load of both the chemicals. Okra samples harvested after the estimated PHIs were found safe for human consumption.
A method for the identification and quantification of pesticide residues in water, soil, and sediment samples has been developed, validated, and applied for the analysis of real samples. The specificity was determined by the retention time and the confirmation and quantification of analyte ions. Linearity was demonstrated over the concentration range of 20 to 120 ug/L, and the correlation coefficients varied between 0.979 and 0.996, depending on the analytes. The recovery rates for all analytes in the studied matrix were between 86% and 112%. The intermediate precision and repeatability were determined at three concentration levels (40, 80, and 120 ug/L), with the relative standard deviation for the intermediate precision between 1% and 5.3% and the repeatability varying between 2% and 13.4% for individual analytes. The limits of detection and quantification for fipronil, fipronil sulfide, fipronil-sulfone, and fipronil-desulfinyl were 6.2, 3.0, 6.6, and 4.0 ng/L and 20.4, 9.0, 21.6, and 13.0 ng/L, respectively. The method developed was used in water, soil, and sediment samples containing 2.1 mg/L and 1.2% and 5.3% of carbon, respectively. The recovery of pesticides in the environmental matrices varied from 88.26 to 109.63% for the lowest fortification level (40 and 100 ug/kg), from 91.17 to 110.18% for the intermediate level (80 and 200 ug/kg), and from 89.09 to 109.82% for the highest fortification level (120 and 300 ug/kg). The relative standard deviation for the recovery of pesticides was under 15%.
In this study, the analytical method development and validation of an HPLC assay for simultaneous determination of fipronil, chlorfenapyr, and pyriproxyfen in formulation products is described. On the basis of solubility and chromatographic separation with good resolution, acetonitrile-water (80 + 20) was selected as the mobile phase in isocratic mode with a flow rate of 1 mL/min. Chromatographic separations were performed on a Beckman C18 analytical column (4.6 mm x 15 cm, 5 um particle size; Musa Jee & Sons, Karachi, Pakistan). The retention times for fipronil, chlorfenapyr, and pyriproxyfen were 3.70, 8.61 and 10.09 min, respectively. Calibration curves of all studied insecticides were linear in the concentration range of 20 to 800 ug/mL, with R(2) > 0.997. The LODs of fipronil, chlorfenapyr, and pyriproxyfen were 15.1, 13.3, and 20.0 ug/mL, respectively, whereas the LOQs were 45.9, 40.3, and 60.6 ug/mL. Interday precision was RSD, % <2 for all formulation types, whereas intraday precision was <3. The accuracy of the proposed method was determined by interlaboratory comparison. The z-score for all formulation results were <2. The proposed method is low-cost, green, accurate, and precise and can suitably be used for the simultaneous quantitative determination of fipronil, chlorfenapyr, and pyriproxyfen in their formulations.
For more Analytic Laboratory Methods (Complete) data for Fipronil (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

A simple, sensitive and reliable method was developed and applied to the residue analysis of fipronil in chicken egg and muscle by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Chicken egg and muscle samples were extracted with acetronitrile, then salting out by dehydration with anhydrous magnesium sulfate and sodium chloride. The extracts were purified by the C18 solid phase extraction cartridge prior to analysis by LC-MS/MS. The matrix-matched calibration curve showed a good linear within the concentration range from 0.01 to 2.00 ug/kg (r(2) >/= 0.999). The average recoveries of fipronil at three spiked levels of 0.01, 0.1 and 1.0 ug/kg ranged from 79.7% to 98.0%, and the relative standard deviations were less than 8.8%. The decision limit (CCalpha) and detection capability (CCbeta) of fipronil in chicken egg and muscle matrices were all 0.002 ug/kg and 0.01 ug/kg, respectively. The method has also been successfully applied to monitoring fipronil in the real samples.
Phenylpyrazole insecticides such as fipronil have been used as replacements for organophosphates. The wide application of fipronil raises concern about environmental contamination and risk for fish, birds, and other nontargeted beings as well as human health. A sensitive, competitive indirect heterologous enzyme-linked immunosorbent assay (ELISA) was developed. Antibodies with different specificities to fipronil and its metabolites were produced. Two ELISAs having IC50 values of 0.58 +/- 0.06 and 2.6 +/- 0.4 ng/mL were developed. Design of different haptens and coating antigens resulted in two assays with distinct cross-reactivity patterns for structurally related compounds: 96, 38, and 101% versus 39, 1.4, and 25% for fipronil-sulfide, fipronil-detrifluoromethylsulfonyl, and fipronil-desulfinyl, respectively. Performance of the immunoassays was demonstrated by a recovery study from spiked water and human serum and urine matrices, giving recovery values in the range of 85-111% for different concentrations. The assays demonstrated good correlation in fipronil recovery with conventional LC-MS/MS analysis. The generic assay 2265 has the sensitivity to measure fipronil and its analogs in serum at levels relevant for exposure monitoring. The assays were used to analyze human urine samples obtained from exposure studies and serum samples from rats treated with a fipronil-containing diet.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Store unused product in original container only, in cool, dry area out of reach of children. Do not transfer this product to another container for storage.
Seperated from food and feedstuffs.

Interactions

Use of pesticides or insecticides can be highly toxic to aquatic life forms due to leaching and agricultural runoff, rains or flood. Fipronil(FP) is a GABA receptor inhibitor, while buprofezin (BPFN) is an insect growth regulator. Presently, we exposed groups of aquaria acclimated carp fish (Cyprinus carpio) for 96 hr to sub-lethal concentrations of fipronil (400 ug/L; 9.15 x 10(-7) mol/L) and buprofezin (BPFN, 100 mg/L; 1.072 x 10(-6) mol/L) singly or in combination. The extent of damage was assessed at biochemical, hematological, molecular biological and histopathological level. Results obtained in treated fish were compared statistically with those of control non-treated fish and also among treatment groups. Significance level was p<0.05. Compared to control, serum total protein and globulin concentrations decreased significantly (p<0.0001) in fish treated with FP; while albumin concentration remained unaltered with all treatments. Glucose concentration decreased significantly (p<0.002) in fish treated with FP. In contrast, combined FP+BPFN treatment and BPFN treatment caused insignificant elevation of glucose concentration. Hematological assessment demonstrated significant decrease in red blood cell and thrombocyte counts, hemoglobin concentration and hematocrit percent; while white blood cell count showed an increase in all treatment groups (p<0.0001). Blood smears from pesticide treated fish revealed aberrant erythrocyte morphologies which included necrosis, micronuclear formation and hyperchromatosis. DNA laddering assay carried out on whole blood demonstrated excessive smear formation in combined FP+BPFN and BPFN treatment groups but no smear formation was noticeable in FP treated fish. Compared to control, whole blood DNA content increased significantly in the combined FP+BPFN and BPFN treatment groups (p<0.001 and p<0.009). With all treatments histopathological changes observed in the gills were: epithelial uplifting and necrosis of lamellae, lamellar atrophy, disruption of cartilaginous core, fusion and disorganization of lamellae and telangiectasia. In liver these were: karyorrhexis, hepatocellular hypertrophy, nuclear hypertrophy, melanomacrophage aggregates and central vein contraction, while in the kidney: deterioration of glomerulus and dilatation of Bowman's space, dilatation of renal tubules, thyroidisation, altered tubular lumen, nuclear hypertrophy, cellular atrophy, and cellular necrosis were the outcome. Our study revealed that FP and BPFN produce highly toxic effects on fish when given in combination or singly. To our knowledge, this is the first report on toxicity caused by FP and BPFN in single and combined state.
The effects of fipronil and fluoride co-exposure were investigated on antioxidant status of buffalo calves. A total of 24 healthy male buffalo calves divided into 4 groups were treated for 98 consecutive days. Group I, receiving no treatment, served as the control. Animals of groups II and III were orally administered with fipronil at the dosage of 0.5 mg/kg/day and sodium fluoride (NaF) at the dosage of 6.67 mg/kg/day, respectively, for 98 days. Group IV was coadministered with fipronil and NaF at the same dosages as groups II and III. Administration of fipronil alone produced significant elevation in lipid peroxidation (LPO) and decrease in the levels of nonenzymatic antioxidant glutathione (GSH). However, it did not produce any significant effect on the activities of enzymatic antioxidants including glutathione peroxidase (GPx), catalase (CAT), and superoxide dismutase (SOD). NaF exposure led to enhanced oxidative stress as shown by significant increase in the LPO and SOD activities while GPx and CAT activities and GSH levels were significantly decreased. Co-exposure to fipronil and NaF showed additive effects on LPO, GPx activity, and GSH levels.
Fipronil is a relatively new insecticide of the phenpyrazole group. Fipronil-induced effects on antioxidant system and oxidative stress biomarkers are yet to be studied in vivo. The present study was undertaken to evaluate fipronil-induced alterations in the blood biochemical markers and tissue antioxidant enzymes after oral exposure in mice and to explore possible protective effect of pre-treatment of antioxidant vitamins against these alterations. Mice were divided into eight groups containing control, test and amelioration groups. Mice in the test groups were exposed to different doses of fipronil, i.e., 2.5, 5 and 10 mg/kg bw, respectively for 28 days. Mice in the amelioration groups were treated with vitamin E or vitamin C (each at 100 mg/kg) 2 hr prior to high dose (10 mg/kg) of fipronil. Fipronil exposure at three doses caused significant increase in the blood biochemical markers, lipid peroxidation and prominent histopathological alterations; while level of antioxidant enzymes was severely decreased both in kidney and brain tissues. Prior administration of vitamin E or vitamin C in the fipronil exposed mice led to decrease in lipid peroxidation and significant increase in activities of antioxidants, viz., glutathione, total thiol, superoxide dismutase and catalase. Vitamin E and vitamin C administration in fipronil exposed mice also improved histological architecture of the kidney and brain when compared with fipronil alone treated groups. Thus, results of the present study demonstrated that in vivo fipronil exposure induces oxidative stress and pre-treatment with vitamin E or C can protect mice against this oxidative insult.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Neurotoxicity of fipronil affects sensory and motor systems in zebrafish

Chung-Hsin Wu, Chen-Wen Lu, Tai-Hsuan Hsu, Wen-Jhen Wu, Sheue-Er Wang
PMID: 34301358   DOI: 10.1016/j.pestbp.2021.104896

Abstract

Fipronil is a phenylpyrazole insecticide that may selectively inhibit gamma-aminobutyric acid receptors in insects. Although fipronil is the most widely used insecticide in aquatic environments, few studies have evaluated its neurotoxicity for the sensory and motor systems of aquatic vertebrates. We assessed the effects of acute fipronil exposure on the survival rate, number of hair cells of lateral lines, and neurotoxicity for zebrafish (Danio rerio). In addition, heat maps and the speed and distance of the swimming trajectory were compared between zebrafish subjected to the sham and fipronil treatments. Western blotting and immunohistochemistry were conducted separately to compare expressions of oxidative stress, inflammation, apoptosis, and neurotoxicity related proteins in the brain tissue between adult zebrafish with sham and fipronil treatments. Our results indicated that the survival rates and the speed and distance of the swimming trajectory significantly decreased for adult zebrafish exposed to fipronil. The results also suggested that the number of hair cells of lateral lines significantly reduced for zebrafish embryos exposed to fipronil. In histopathology and Western blotting tests, substantial oxidative stress, inflammation, and apoptosis were observed in the brain tissue of adult zebrafish exposed to fipronil. Our results revealed that fipronil toxicity may impair sensory and motor systems in zebrafish because of damage to lateral hair cells and brain tissue through oxidative stress, inflammation, and apoptosis, which in turn result in a significantly reduced survival rate and impaired locomotion. The behavioral responses of zebrafish exposed to fipronil toxicity should be determined for better understanding the reliability of behavioral biomarkers in the risk assessment of environmental toxicology.


The roles of GSTs in fipronil resistance in Nilaparvata lugens: Over-expression and expression induction

Haoli Gao, Xumin Lin, Baojun Yang, Zewen Liu
PMID: 34301351   DOI: 10.1016/j.pestbp.2021.104880

Abstract

As one of the most important detoxification enzymes in insects, Glutathione S-transferases (GSTs) play key roles in insecticide resistance via direct metabolism and protection against oxidative stress induced by insecticide exposure. Insect GSTs are often considered as the phase II detoxification enzymes, they have potential function to metabolize fipronil as well as its fipronil's metabolites. In the fipronil-resistant Nilaparvata lugens strain G28, GSTs' inhibitor DEM (diethyl maleate) showed the optimal synergistic effects (5.73-fold), indicating the essential roles of GSTs in the resistance to fipronil in this insect species. Four GST genes, NlGSTs1, NlGSTs2, NlGSTe1 and NlGSTd1, were found over-expressed in G28 when compared to its relative susceptible counterpart strain S28. The roles of these four GSTs in fipronil resistance were confirmed via RNAi. The four GST genes were highly over-expressed in the midgut and/or fat body with detoxification action, which might provide more chances for insects to metabolize fipronil and its metabolites. Additionally, the higher induction levels in the GST gene expression by insecticides in the midgut and/or fat body compared to the whole insect also supported the significant roles of the four GSTs in the detoxification. Above all, the results provided evidences to understand the functions of GSTs in fipronil resistance in N. lugens, and gave a reference for other insects in fipronil resistance.


Fluorescence assay for the sensitive detection of fipronil based on an "on-off" oxidized SWCNH/aptamer sensor

Jiaxin Zhang, Tingting Feng, Jiayu Zhang, Ning Liang, Longshan Zhao
PMID: 34226905   DOI: 10.1039/d1ay00769f

Abstract

A simple, quick, effective turn-on fluorescence assay for the determination of fipronil (FIP) was built based on the yellow fluorescence of FAM-aptamer and excellent quenching capability of the oxidized single-walled carbon nanohorns (The oxidized SWCNHs). Oxidized SWCNHs with the great advantage of good dispersibility in solution were generated by link to carboxyl group and were added to a specific FAM-aptamer at an optimal concentration to form an "on-off" oxidized SWCNH/FAM-aptamer fluorescent sensor. The structures of the oxidized SWCNHs were verified, and the comprehensive properties were evaluated by characterization techniques. This paper has exploited oxidized SWCNHs as a quenching agent to detect fipronil for the first time. Under the optimized conditions, the limit of detection (LOD) for fipronil was 3 nM, and the recovery of fipronil varied from 88.6% to 112.7% in different real samples with relative standard deviations (RSDs) not more than 5%. The developed method could be successfully applied for the determination of fipronil in tap water, honey and corn samples.


Multibiomarker responses and bioaccumulation of fipronil in Prochilodus lineatus exposed to spiked sediments: Oxidative stress and antioxidant defenses

Antonela Santillán Deiú, Paola M Ondarza, Karina S B Miglioranza, Fernando R de la Torre
PMID: 34301349   DOI: 10.1016/j.pestbp.2021.104876

Abstract

Fipronil is a current use pesticide, widely used in many crops, commonly adsorbed to sediments of aquatic environments. The purpose of this study was to evaluate the biomarker responses and fipronil distribution pattern in different matrixes (fish, sediment and water) after juveniles P. lineatus exposure at two environmental concentrations (5.5 and 82 μg kg
) of fipronil-spiked sediments. The levels of oxidized proteins (PO), lipid peroxidation (LPO), and enzymatic activity of superoxide dismutase (SOD), reduced glutathione content (GSH), antioxidant capacity against peroxyls (ACAP) and acetylcholinesterase (AChE) were evaluated in liver, gills and brain. Concentrations of fipronil and its metabolites (f. desulfinyl, f sulphpHide and f. sulfone) were quantified by GC-ECD. F. desulfinyl was the major metabolite found in all matrixes, followed by f. sulphide in sediments, while f. sulfone was mainly accumulated in fish. Fipronil promoted oxidative stress in P. lineatus, as evidenced by the increases in LPO and PO levels and the decrease brain AChE activity. Fish exposed at both concentrations showed significant decrease in antioxidant capacity. Alterations in the antioxidant defenses system was evidenced in all organs. These results suggest that the occurrence of fipronil in aquatic environments can generate oxidative stress at different levels in P. lineatus, showing that this species is highly sensitive to the deleterious effects of fipronil and metabolites.


Harmful effects of fipronil exposure on the behavior and brain of the stingless bee Partamona helleri Friese (Hymenoptera: Meliponini)

Cliver Fernandes Farder-Gomes, Kenner Morais Fernandes, Rodrigo Cupertino Bernardes, Daniel Silva Sena Bastos, Leandro Licursi de Oliveira, Gustavo Ferreira Martins, José Eduardo Serrão
PMID: 34225147   DOI: 10.1016/j.scitotenv.2021.148678

Abstract

Fipronil is a pesticide widely used to control agricultural and household insect pests. However, fipronil is highly toxic to non-target insects, including pollinators. In this study, we investigated the acute effects of fipronil on the behavior, brain morphology, antioxidant activity, and proteins related to signaling pathways on the brain of workers of the stingless bee Partamona helleri. The ingestion of fipronil increases both the walking distance and velocity and causes enlarged intercellular spaces in the Kenyon cells and intense vacuolization in the neuropils of the brain. Moreover, fipronil decreases the activity of catalase (CAT) and increases the activity of glutathione S-transferase (GST). However, there is no difference in superoxide dismutase (SOD) activity between the control and fipronil. Regarding immunofluorescence analysis, bees exposed to fipronil showed an increase in the number of cells positive for cleaved caspase-3 and peroxidase, but a reduction in the number of cells positive for ERK 1/2, JNK and Notch, suggesting neuron death and impaired brain function. Our results demonstrate that fipronil has harmful effects on the behavior and brain of a stingless bee, which may threaten the individuals and colonies of this pollinator.


Fipronil degradation kinetics and resource recovery potential of Bacillus sp. strain FA4 isolated from a contaminated agricultural field in Uttarakhand, India

Pankaj Bhatt, Eldon R Rene, Alagarasan Jagadeesh Kumar, Saurabh Gangola, Govind Kumar, Anita Sharma, Wenping Zhang, Shaohua Chen
PMID: 34088081   DOI: 10.1016/j.chemosphere.2021.130156

Abstract

This study investigates the potential role of Bacillus sp. FA4 for the bioremediation of fipronil in a contaminated environment and resource recovery from natural sites. The degradation parameters for fipronil were optimized using response surface methodology (RSM): pH - 7.0, temperature - 32 °C, inocula - 6.0 × 10
CFU mL
, and fipronil concentration - 50 mg L
. Degradation of fipronil was confirmed in the mineral salt medium (MSM), soil, immobilized agar discs, and sodium alginate beads. The significant reduction of the half-life of fipronil suggested that the strain FA4 could be used for the treatment of large-scale fipronil degradation from contaminated environments. The kinetic parameters, such as q
, K
, and K
for fipronil degradation with strain FA4, were 0.698 day
, 12.08 mg L
, and 479.35 mg L
, respectively. Immobilized FA4 cells with sodium alginate and agar disc beads showed enhanced degradation with reductions in half-life at 7.83 and 7.34 days, respectively. The biodegradation in soil further confirmed the degradation potential of strain FA4 with a half-life of 7.40 days as compared to the sterilized soil control's 169.02 days. The application of the strain FA4 on fipronil degradation, under different in vitro conditions, showed that the strain could be used for bioremediation and resource recovery of contaminated wastewater and soil in natural contaminated sites.


Molecular survey of pyrethroid and fipronil resistance in isolates of Rhipicephalus microplus in the north of Uruguay

Eleonor Castro Janer, André Díaz, Florencia Fontes, Florencia Baraibar, Tatiana Saporiti, María Ernestina Olhagaray
PMID: 34102575   DOI: 10.1016/j.ttbdis.2021.101747

Abstract

The resistance of Rhipicephalus microplus to acaricides is a serious control problem, so its early diagnosis by a molecular technique is important. This study aims to develop a multiplex allele-specific polymerase chain reaction (PCR) for single-nucleotide polymorphisms (SNPs) in the para-sodium channel gene and in the GABA-Cl gene, associated with pyrethroids (cypermethrin and flumethrin) and fipronil resistance, respectively. We used 22 tick field isolates from farms with tick control problems (sampling convenience). These farms are located in departments of northern Uruguay. Three mutations in the sodium channel gene (Domain II S4-5: C190A and G215T; domain III S6: T2134A) and one in the GABA-Cl gene (A286S/L: CG856CC/TG) were studied. Mutations G215T and T213A were not detected. In all field isolates, the resistant allele (R) for C190A mutation (knockdown resistance, kdr) was detected, mainly in heterozygous individuals (SR) (11.1% to 86.7%). The highest incidence of the kdr mutant allele occurred in the Tacuarembó tick field isolates, where on 7 out of 10 farms >30% of individuals were SR and on one farm > 30% of individuals were RR. The next highest was Artigas (half of farms had>30% SR individuals and a quarter had >30% RR individuals). The resistance to dieldrin locus (rdl) mutation (CG856CC/TG) was absent in five field isolates. The highest incidenceof the mutant allele was observed in ticks from farms in Rivera (all farms had SR in >30% of individuals and two farms had RR in >12.5 and >16.7% of individuals) followed by farms in Tacuarembó (3 of 10 farms had >30% SR and 2 with >30% RR). Less than half of the farms had rdl in homozygous individuals. No significant association was observed between phenotypic bioassays and the rdl resistance allele. Several field isolates were phenotypically susceptible to the presence of the rdl allele. Several causes are possible (bioassay sensitivity, discriminating concentration). Individuals with simultaneous kdr and rdl mutations were present in 17 field isolates, and their frequency varied between 0.06% and 60%. Genotypic analysis shows that tick resistance to both acaricides, especially pyrethroids, is a serious problem. It is important to monitor the resistance using molecular techniques to plan efficient control measures. This is the first report describing kdr and rdl detection in R. microplus in Uruguay.


Multi-generational exposure to fipronil, 2,4-D, and their mixtures in Chironomus sancticaroli: Biochemical, individual, and population endpoints

Thandy Junio da Silva Pinto, Giseli Swerts Rocha, Raquel Aparecida Moreira, Laís Conceição Menezes da Silva, Maria Paula Cardoso Yoshii, Bianca Veloso Goulart, Cassiana Carolina Montagner, Michiel Adriaan Daam, Evaldo Luiz Gaeta Espindola
PMID: 34030066   DOI: 10.1016/j.envpol.2021.117384

Abstract

Conventional farming delivers a range of pesticides to aquatic ecosystems leading to implications for the indigenous species. Due to the multiple applications and persistence of molecules, organisms may be exposed for a prolonged period over multiple generations. The present study outlines a full life-cycle design over three generations of Chironomus sancticaroli exposed to the insecticide fipronil, the herbicide 2,4-D, and their mixtures. The experiment started with newly hatched larvae from the parental generation and lasted with the emerged adults from the second generation. Five nominal concentrations of fipronil and 2,4-D were tested, as well as six combinations of both pesticides. As additional responses, the total carbohydrates and the lipid classes were evaluated in the parental generation. The first and second generations were more susceptible to the tested compounds compared with the parental ones. Survival of larvae and pupae was decreased by both pesticides and their mixtures along with the generations. Only fipronil impaired the survival of emerged adults. Both pesticides (isolated and in the mixture) altered the emergence and the fraction of males and females. Moreover, the number of eggs produced, and their hatchability decreased. Only one combination of the pesticides increased the content of carbohydrates. Fipronil, 2,4-D, and its mixture altered the profile of the lipid classes. All mixture treatments and the three highest concentrations of fipronil extinguished the population of C. sancticaroli at the end of the first generation. In the remaining treatments with the insecticide, the population did not survive the second generation. Only three concentrations of 2,4-D and the control persisted until the end of the experiment. The results indicate that a prolonged exposition to these pesticides may disrupt the natural populations of exposed organisms with consequences to ecosystems' functioning, considering the importance of chironomids to aquatic and terrestrial environments.


A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites

Ngangbam Sarat Singh, Ranju Sharma, Sandeep Kumar Singh, Dileep Kumar Singh
PMID: 33989624   DOI: 10.1016/j.envres.2021.111316

Abstract

The use of pesticides to increase crop production has become one of the inevitable components of modern agriculture. Fipronil, a phenylpyrazoles insecticide, is one of the most widely used, systemic, broad-spectrum insecticides. Owing to its unique mode of action and selective toxicity, it was once regarded as safer alternatives to more toxic and persistent organochlorine insecticides. However, with the increased use, many studies have reported the toxicity of fipronil and its metabolites in various non-target organisms during the last two decades. Currently, it is regarded as one of the most persistent and lipophilic insecticides in the market. In the environment, fipronil can undergo oxidation, reduction, hydrolysis, or photolysis to form fipronil sulfone, fipronil sulfide, fipronil amide, or fipronil desulfinyl respectively. These metabolites except fipronil amide are more or less toxic and persistent than fipronil and have been reported from diverse environmental samples. Recently many studies have focused on the degradation and removal of fipronil residues from the environment. However, a comprehensive review summarizing and combining these recent findings is lacking. In the present review, we evaluate, summarize, and combine important findings from recent degradation studies of fipronil and its metabolites. An attempt has been made to elucidate the possible mechanism and pathways of degradation of fipronil and its toxic metabolites.


The effects of fipronil on emotional and cognitive behaviors in mammals

Tomohiro Suzuki, Anri Hirai, Kraisiri Khidkhan, Collins Nimako, Takahiro Ichise, Kazuki Takeda, Hazuki Mizukawa, Shouta M M Nakayama, Kei Nomiyama, Nobuhiko Hoshi, Mizuki Maeda, Tetsushi Hirano, Kazuyoshi Sasaoka, Noboru Sasaki, Mitsuyoshi Takiguchi, Mayumi Ishizuka, Yoshinori Ikenaka
PMID: 33993965   DOI: 10.1016/j.pestbp.2021.104847

Abstract

Fipronil is a phenylpyrazole insecticide that is widely used as a pesticide and a veterinary drug, although studies suggest that it could be toxic to mammals. The objectives of this study were to examine the pharmacokinetic profile of fipronil in mice, dogs, and cats, and to evaluate its effects on emotional and cognitive behaviors of dogs and cats using the data obtained from mice. The assessment of in vivo kinetics of fipronil was conducted in mice and dogs. We also performed behavioral tests (elevated plus-maze and Y-maze) and measured the levels of neurotransmitters in mice exposed to fipronil. In addition, the in vitro metabolism of fipronil were evaluated using liver microsomes of rats, mice, dogs, and cats. The results revealed that fipronil is distributed throughout the body (blood, brain, adipose tissue, and liver) of mice after dermal application. It was metabolized to fipronil sulfone primarily in the liver. The data on kinetics show that both fipronil and fipronil sulfone have a longer half-life in dogs and cats than in mice. The behavioral tests indicated that fipronil and fipronil sulfone could affect emotional and cognitive behaviors and alter the levels of neurotransmitters (dopamine in the striatum and serotonin in the hippocampus) in mice. Furthermore, we found that dogs and cats have a low ability to metabolize fipronil than mice and rats. However, further comprehensive studies are needed to determine whether fipronil affects the emotional and cognitive behaviors when administered to dogs and cats. To the best of our knowledge, this is the first study to examine the pharmacokinetic data and verify the effects of fipronil on emotional and cognitive behaviors of dogs and cats using the data obtained from mice.


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